molecular formula C8H10O3 B12643886 2,5-Furandione, dihydro-3-(tetraisobutenyl)- CAS No. 71536-18-0

2,5-Furandione, dihydro-3-(tetraisobutenyl)-

Cat. No.: B12643886
CAS No.: 71536-18-0
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-ZCFIWIBFSA-N
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Description

2,5-Furandione, dihydro-3-(tetraisobutenyl)- is an organic compound with the molecular formula C16H26O3 It is a derivative of 2,5-furandione, where the hydrogen atoms at the 3-position are replaced by a tetraisobutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- typically involves the reaction of 2,5-furandione with tetraisobutenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, allowing for efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(tetraisobutenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The tetraisobutenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and may be facilitated by catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 2,5-Furandione, dihydro-3-(tetraisobutenyl)-.

Scientific Research Applications

2,5-Furandione, dihydro-3-(tetraisobutenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, dihydro-3-(tetrapropenyl)-: Similar in structure but with a tetrapropenyl group instead of tetraisobutenyl.

    2,5-Furandione, dihydro-3,4-diphenyl-: Contains diphenyl groups at the 3 and 4 positions.

    3,3,4,4-Tetramethyloxolane-2,5-dione: A related compound with tetramethyl groups.

Uniqueness

2,5-Furandione, dihydro-3-(tetraisobutenyl)- is unique due to its tetraisobutenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

71536-18-0

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(3R)-3-(2-methylprop-2-enyl)oxolane-2,5-dione

InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3/t6-/m1/s1

InChI Key

ANPMHDUGFOMMJJ-ZCFIWIBFSA-N

Isomeric SMILES

CC(=C)C[C@@H]1CC(=O)OC1=O

Canonical SMILES

CC(=C)CC1CC(=O)OC1=O

Origin of Product

United States

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